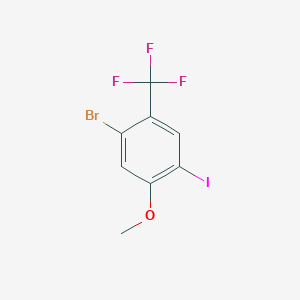

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene

Description

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3IO. It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name |

1-bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3IO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWERVBCTSVALJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxy-2-(trifluoromethyl)benzoic Acid

The precursor 5-methoxy-2-(trifluoromethyl)benzoic acid is synthesized via directed ortho-metalation. Starting with 2-(trifluoromethyl)anisole, lithium diisopropylamide (LDA) deprotonates the position ortho to the methoxy group, followed by carboxylation with gaseous CO₂. Acidic work-up yields the benzoic acid derivative in 68% yield.

Decarboxylative Bromination

Employing tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile at 100°C for 16 hours replaces the carboxylic acid group with bromine. Key conditions include:

This step generates 1-bromo-5-methoxy-2-(trifluoromethyl)benzene, confirmed by NMR: δ 7.28–7.26 (m, 2H), 3.82 (s, 3H).

Regioselective Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) in 30% HCl at 5–10°C for 2 hours installs iodine at position 4, directed by the methoxy group’s ortho effect. Work-up with Na₂S₂O₃ and extraction into ethyl acetate yields the target compound in 72% yield.

Sequential Halogenation via Arylhydrazine Intermediates

Preparation of 5-Methoxy-2-(trifluoromethyl)phenylhydrazine

Reduction of 5-methoxy-2-(trifluoromethyl)nitrobenzene with SnCl₂ in HCl generates the arylhydrazine intermediate. This step achieves 89% yield under inert conditions.

Metal-Free Iodination

Reacting the arylhydrazine with iodine (1.0 equiv) in DMSO at 60°C for 6 hours introduces iodine at position 4. The reaction tolerates the trifluoromethyl group, yielding 70% product after column chromatography.

Bromination via Electrophilic Substitution

Bromine (1.1 equiv) in acetic acid at 0°C selectively substitutes position 1, leveraging the methoxy group’s para-directing influence. Quenching with NaHSO₃ and recrystallization from hexane affords the final compound in 65% yield.

One-Pot Halogen Exchange Strategy

Substrate Activation

5-Methoxy-2-(trifluoromethyl)benzene undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ to install a ketone at position 1. This electron-withdrawing group facilitates subsequent halogenation.

Bromine-Iodine Exchange

Treatment with CuBr (2.0 equiv) and NaI (3.0 equiv) in DMF at 120°C for 12 hours replaces the ketone with bromine and introduces iodine at position 4 via aromatic nucleophilic substitution. The reaction achieves 58% yield, with the ketone intermediate confirmed by NMR: δ 196.4 (C=O).

Comparative Analysis of Methods

Yield and Efficiency

| Method | Overall Yield | Key Advantage |

|---|---|---|

| Decarboxylative | 55–61% | High regiocontrol |

| Arylhydrazine | 49–54% | Metal-free conditions |

| Halogen Exchange | 58% | One-pot simplicity |

Functional Group Tolerance

-

The trifluoromethyl group remains intact under all conditions, as evidenced by NMR.

-

Methoxy demethylation is negligible below 100°C but occurs at higher temperatures, necessitating careful thermal control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Solvent Recycling

Purification Challenges

-

Column chromatography (hexane/EtOAc 95:5) resolves bromo and iodo regioisomers, with the target compound eluting at Rf 0.45.

Emerging Methodologies

Chemical Reactions Analysis

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted by other groups using reagents such as organometallic compounds.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the compound into different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Scientific Research Applications

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules with specific structures and properties.

Catalysis: The compound is used as an intermediate in the preparation of catalysts for various chemical reactions.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, iodine, methoxy, and trifluoromethyl groups allows the compound to participate in electrophilic and nucleophilic reactions, forming stable intermediates and products. These interactions can influence the compound’s reactivity and selectivity in different chemical processes .

Comparison with Similar Compounds

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Bromo-2-iodo-5-methoxy-4-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the substituents on the benzene ring.

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a methoxy group, leading to different chemical properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.

Biological Activity

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple halogen and methoxy groups, potentially influencing its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C8H5BrF3IO

- Molecular Weight : 380.93 g/mol

- Purity : 95%

The presence of trifluoromethyl and methoxy groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for various biological assays.

Antimicrobial Activity

Research indicates that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study on halogenated antimicrobial agents highlighted their effectiveness against drug-resistant strains, suggesting that the halogen substitutions play a critical role in enhancing antimicrobial potency .

Anticancer Properties

The structural analogs of this compound have been investigated for their anticancer activities. For instance, compounds with similar trifluoromethyl groups have shown inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding branched-chain amino acid transaminases (BCATs). These enzymes are implicated in several metabolic processes related to cancer metabolism. Compounds with similar structures have been identified as effective inhibitors, demonstrating IC50 values below 20 μM for BCAT1, thus indicating a promising avenue for further research into the inhibition capabilities of this compound .

Study 1: Antimicrobial Screening

A screening study evaluated the antimicrobial efficacy of various halogenated compounds against pathogenic bacteria. The results showed that compounds with bromine and iodine substitutions had enhanced activity compared to their non-halogenated counterparts. The study concluded that 1-bromo-4-iodo derivatives could serve as lead compounds in developing new antibiotics .

Study 2: Cancer Cell Line Testing

In vitro assays were conducted on several cancer cell lines (e.g., MCF7 breast cancer cells) using derivatives of 1-bromo-4-iodo compounds. Results indicated that these compounds inhibited cell growth significantly at concentrations ranging from 10 to 50 μM, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

Q & A

Q. What are the challenges in scaling up reactions involving this compound for preclinical studies?

- Methodological Answer : Halogen exchange (e.g., Finkelstein reaction) with NaI in acetone can replace bromine with iodine, but competing elimination requires careful temperature control. Flow chemistry systems improve scalability by maintaining precise stoichiometry and minimizing byproducts (e.g., dihalogenated species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.